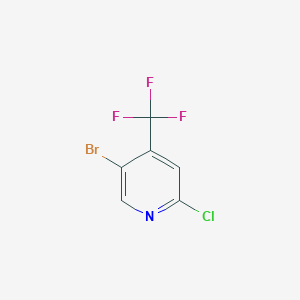

5-Bromo-2-chloro-4-(trifluoromethyl)pyridine

説明

5-Bromo-2-chloro-4-(trifluoromethyl)pyridine is a pyridine derivative . It is used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, including 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine, involves a vapor-phase reaction at high temperatures (>300°C) with transition metal-based catalysts such as iron fluoride . This process allows for the production of key intermediates like 2-chloro-5-(trifluoromethyl)pyridine in good yield via a simple one-step reaction .Molecular Structure Analysis

The molecular formula of 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine is C6H2BrClF3N . The molecular weight is 260.44 g/mol . The InChI code is 1S/C6H2BrClF3N/c7-4-2-12-5(8)1-3(4)6(9,10)11/h1-2H .Physical And Chemical Properties Analysis

5-Bromo-2-chloro-4-(trifluoromethyl)pyridine has a molecular weight of 260.44 g/mol . It has a topological polar surface area of 12.9 Ų . It has no hydrogen bond donors and four hydrogen bond acceptors . It has no rotatable bonds . Its exact mass and monoisotopic mass are 258.90112 g/mol .科学的研究の応用

Spectroscopic and Optical Applications

5-Bromo-2-chloro-4-(trifluoromethyl)pyridine has been characterized spectroscopically, utilizing Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) techniques. This compound's geometric structure was optimized using density functional theory (DFT), facilitating the understanding of its vibrational frequencies and chemical shift values. Furthermore, its non-linear optical (NLO) properties were determined, indicating potential applications in optical materials and technologies (Vural & Kara, 2017).

Chemical Functionalization and Synthesis

A variety of functionalization processes involving 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine have been explored. These processes include metalations, where the compound is converted into different carboxylic acids, and selective deprotonation followed by carboxylation, demonstrating its utility as a versatile chemical precursor in organic synthesis (Cottet et al., 2004).

Antimicrobial Activity

Research has also been conducted on the antimicrobial activities of 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine. This includes studies on its effect on pBR322 plasmid DNA, as monitored by agarose gel electrophoresis experiments, and its minimal inhibitory concentration (MIC) against certain microbes (Vural & Kara, 2017).

Application in Pharmaceuticals and Agrochemicals

The compound has been identified as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and biochemicals, particularly in herbicides. This highlights its significance in various industrial applications, emphasizing its role in the development of new chemical entities (Li Zheng-xiong, 2004).

Safety And Hazards

5-Bromo-2-chloro-4-(trifluoromethyl)pyridine should be handled with care. Avoid dust formation and use only under a chemical fume hood. Do not breathe (dust, vapor, mist, gas). Do not ingest. If swallowed then seek immediate medical assistance. Keep away from open flames, hot surfaces, and sources of ignition .

特性

IUPAC Name |

5-bromo-2-chloro-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClF3N/c7-4-2-12-5(8)1-3(4)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYBSBIJPNQAETE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653370 | |

| Record name | 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-chloro-4-(trifluoromethyl)pyridine | |

CAS RN |

823221-93-8 | |

| Record name | 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 4-{4-[(methylamino)methyl]pyridin-2-yl}piperazine-1-carboxylate](/img/structure/B1372586.png)

![5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide](/img/structure/B1372588.png)

![1,3,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1372589.png)

![[1-(4-Bromophenyl)cyclohexyl]methanamine](/img/structure/B1372597.png)

![3-[4-(Cyclopropylcarbamoyl)phenyl]prop-2-enoic acid](/img/structure/B1372600.png)

![1-[5-(2-Bromophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B1372604.png)

![2-{[(5-Bromothiophen-2-yl)methyl]amino}ethan-1-ol](/img/structure/B1372607.png)